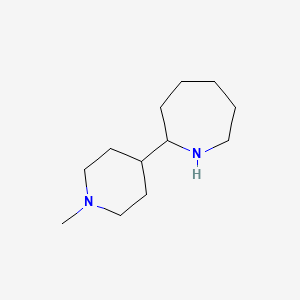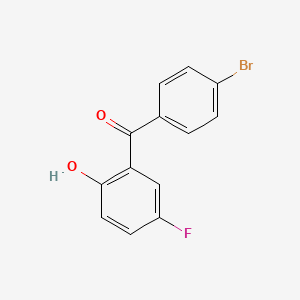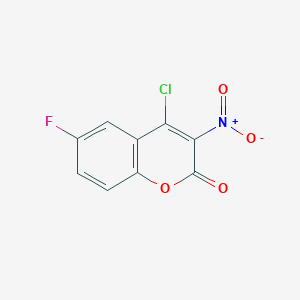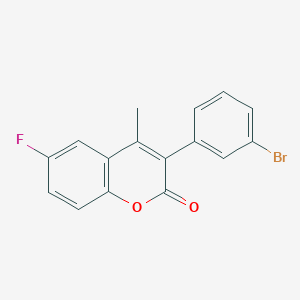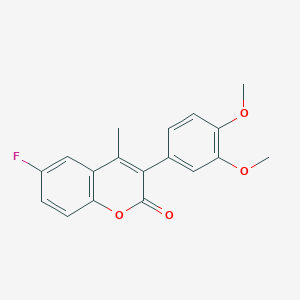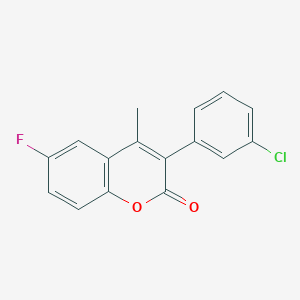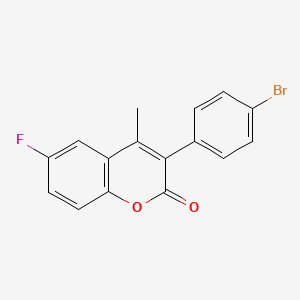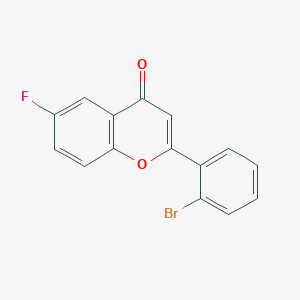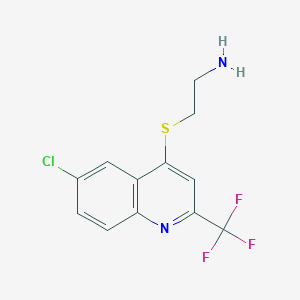
4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline
概要
説明
4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 175203-50-6 . It has a molecular weight of 272.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a trifluoromethyl group at the 2-position, a chlorine atom at the 6-position, and an aminoethylthio group at the 4-position .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 97-99 degrees Celsius .作用機序
The exact mechanism of action of AQ-13 is not fully understood. However, it is believed to act by interfering with the heme detoxification pathway of the malaria parasite. AQ-13 has been shown to inhibit the activity of heme oxygenase, an enzyme that catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide. This leads to an accumulation of toxic heme in the parasite, resulting in its death.
Biochemical and physiological effects:
AQ-13 has been shown to have low toxicity in vitro and in vivo. Studies have also shown that AQ-13 does not cause significant changes in blood chemistry or organ histology in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of AQ-13.
実験室実験の利点と制限
AQ-13 has several advantages for lab experiments. It is easy to synthesize and has good solubility in aqueous solutions. AQ-13 also has a well-defined structure, which makes it easier to study its interactions with biological molecules. However, AQ-13 has some limitations as well. It is not very stable in solution and can undergo hydrolysis under certain conditions. In addition, AQ-13 has poor bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on AQ-13. One area of focus is the optimization of its antimalarial activity. This could involve the synthesis of analogs with improved potency and bioavailability. Another area of research is the elucidation of its mechanism of action. This could involve the use of biochemical and biophysical techniques to study its interactions with heme and other biological molecules. Finally, AQ-13 could also be investigated for its potential as an anticancer agent. This could involve the evaluation of its cytotoxic effects on a wider range of cancer cell lines and the elucidation of its mechanism of action in cancer cells.
科学的研究の応用
AQ-13 has been extensively studied for its antimalarial activity. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition to its antimalarial activity, AQ-13 has also been investigated for its potential as an anticancer agent. Studies have shown that AQ-13 has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-[6-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2S/c13-7-1-2-9-8(5-7)10(19-4-3-17)6-11(18-9)12(14,15)16/h1-2,5-6H,3-4,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYGVVYHETUPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
